5-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a tetrazole ring and a thiadiazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 5-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine typically involves a multi-step process. One common method includes the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction is often catalyzed by metals or strong Lewis acids. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carbon disulfide under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
5-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors involved in metabolic processes . The thiadiazole ring can interact with metal ions, influencing enzymatic activities and cellular signaling pathways . These interactions result in the modulation of biological activities, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar compounds to 5-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine include:
5-Phenyltetrazole: Known for its high acidity and stability, often used in coordination chemistry.
1,3,4-Thiadiazole derivatives: These compounds exhibit a wide range of biological activities and are used in medicinal chemistry.
Tetrazole-thiadiazole hybrids: These compounds combine the properties of both tetrazole and thiadiazole rings, resulting in enhanced biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of both tetrazole and thiadiazole rings, which confer unique chemical and biological properties.
Properties
IUPAC Name |
5-[[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2S/c1-20-8-4-3-7(5-9(8)21-2)11-15-18-19(17-11)6-10-14-16-12(13)22-10/h3-5H,6H2,1-2H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNSOOISTPRGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC3=NN=C(S3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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